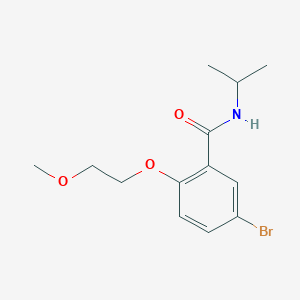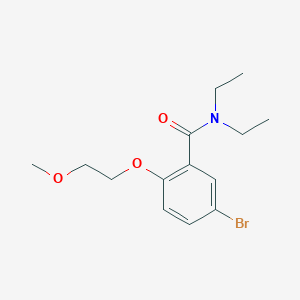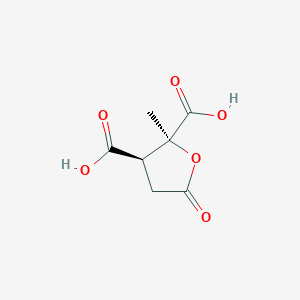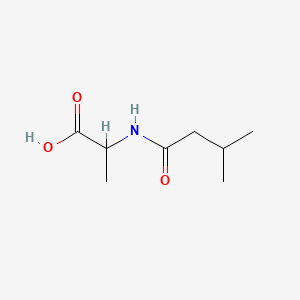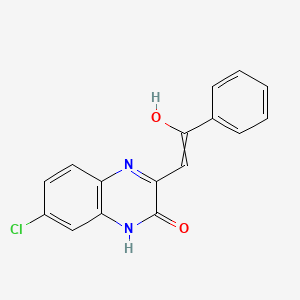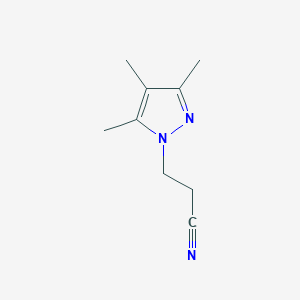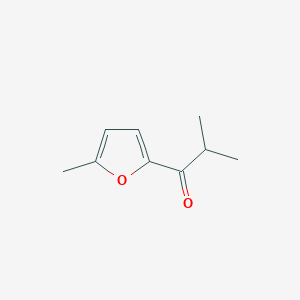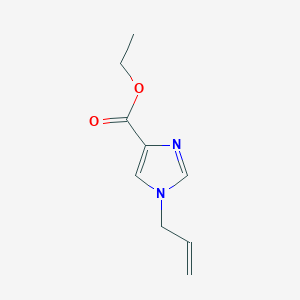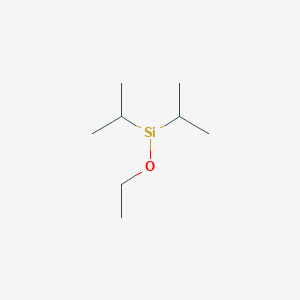
Diisopropylethoxysilane
Descripción general
Descripción
Diisopropylethoxysilane is a chemical compound with the formula C8H20OSi . It is a liquid substance used as a chemical intermediate for research . It is also known by the synonym Ethoxydiisopropylsilane .
Physical And Chemical Properties Analysis
Diisopropylethoxysilane is a liquid substance . Its density is 0.745 g/cm3, and it has a boiling point of 152.2±8.0 °C at 760 mmHg . The flash point is 45.9±18.4 °C .
Aplicaciones Científicas De Investigación
Surface Modification and Functionalization
Diisopropylethoxysilane and its derivatives play a significant role in the modification and functionalization of surfaces. For instance, gas-phase reactions involving aminopropylalkoxysilanes, such as aminopropyl dimethylethoxysilane, on silica surfaces have been extensively studied. These reactions involve the formation of Si-O-Si linkages and hydrogen bonding with surface hydroxyl groups, impacting surface properties significantly (White & Tripp, 2000). Additionally, aminosilanes are commonly used as coupling agents for silica surface functionalization. However, challenges such as the loss of covalently attached silane layers in aqueous media have been addressed by studying the hydrolytic stability of different aminosilanes (Smith & Chen, 2008).
Polymer Blend Compatibilization
In the field of polymer science, diisopropylethoxysilane derivatives are utilized in the compatibilization of polymer blends. Studies have been conducted on immiscible blends like polydimethylsiloxane (PDMS) and polyisoprene (PI), where block copolymers derived from diisopropylethoxysilane are used. These studies focus on aspects like coalescence suppression and interfacial elasticity, providing insights into the microstructural and rheological properties of these blends (Hemelrijck et al., 2004; Hemelrijck et al., 2005).
Magnetic Resonance Imaging (MRI) Applications
In the biomedical field, alkoxysilane functionalized materials, including those derived from diisopropylethoxysilane, have been developed for use as MRI contrast agents. Modification of superparamagnetic iron oxide nanoparticles with aminopropyl dimethylethoxysilane and other analogous alkoxysilanes has been studied. These modifications aim to create ultrathin functional surface coatings for improved MRI imaging (Larsen et al., 2012).
Chemical Process Optimization
In chemical engineering, the separation of mixtures containing diisopropylether, a derivative of diisopropylethoxysilane, has been studied to optimize processes like azeotropic and pressure-swing distillations. These studies contribute to the efficient separation of organic solvents, crucial in various industrial applications (Guang et al., 2019; Luo et al., 2014).
Novel Synthetic Approaches
Research has also been conducted on developing efficient synthetic approaches for organic-bridged alkoxysilanes, including triisopropoxysilanes. These approaches facilitate the formation of functional organosilica hybrids under mild sol-gel conditions, expanding the scope of diisopropylethoxysilane derivatives in material science applications (Maegawa et al., 2013).
Safety and Hazards
Diisopropylethoxysilane is a flammable liquid and vapor that causes serious eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat, open flames, sparks, and keeping the container tightly closed . In case of fire, water spray or fog, foam, carbon dioxide, or dry chemical should be used to extinguish .
Mecanismo De Acción
Target of Action
Diisopropylethoxysilane is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions where it is used as an intermediate. The role of diisopropylethoxysilane in these reactions is to facilitate the formation of desired products by reacting with other compounds.
Propiedades
InChI |
InChI=1S/C8H19OSi/c1-6-9-10(7(2)3)8(4)5/h7-8H,6H2,1-5H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNLSJOSQANDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropylethoxysilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



